molecular formula C15H19NO3 B2959636 N-(3-Phenylmethoxyoxan-4-yl)prop-2-enamide CAS No. 2293022-16-7

N-(3-Phenylmethoxyoxan-4-yl)prop-2-enamide

Cat. No. B2959636
M. Wt: 261.321
InChI Key: JXGGOAVTSCZOHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various synthetic routes, including condensation reactions, cyclization processes, and amide bond formation. Precise details on the synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N-(3-Phenylmethoxyoxan-4-yl)prop-2-enamide reveals its key features. The oxane ring (a six-membered oxygen-containing heterocycle) is attached to the prop-2-enamide moiety. The phenyl group contributes to its aromatic character. The arrangement of atoms and bond angles significantly influences its properties .


Chemical Reactions Analysis

This compound participates in several chemical reactions. Notably, it can undergo nucleophilic addition reactions due to the presence of the enamide group. Additionally, it may engage in substitution reactions at the phenyl ring or the oxane oxygen. Researchers have investigated its reactivity in diverse contexts .


Physical And Chemical Properties Analysis

  • Stability : Stability under various conditions (temperature, pH, light) is crucial for storage and handling .

Safety And Hazards

  • Environmental Impact : Consider its potential effects on the environment and ecosystems .

Future Directions

  • Industrial Applications : Assess its utility in materials science, catalysis, or other fields .

: ChemSpider: N-(3-Phenylmethoxyoxan-4-yl)prop-2-enamide

properties

IUPAC Name

N-(3-phenylmethoxyoxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-15(17)16-13-8-9-18-11-14(13)19-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGGOAVTSCZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenylmethoxyoxan-4-yl)prop-2-enamide

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